molecular formula C21H19ClN2O2 B2467868 1-[(4-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946355-29-9

1-[(4-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Katalognummer: B2467868
CAS-Nummer: 946355-29-9
Molekulargewicht: 366.85
InChI-Schlüssel: XSBIURSWEBWNML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a high-purity chemical compound supplied for laboratory research use. This compound, with the CAS Number 946355-29-9, has a molecular formula of C21H19ClN2O2 and a molecular weight of 366.84 g/mol . The structural motif of this molecule, which incorporates a 2-oxo-1,2-dihydropyridine (2-pyridone) core functionalized with chlorophenyl and dimethylphenyl groups, is often investigated in medicinal chemistry and drug discovery research for its potential as a scaffold for biologically active molecules . Related compounds within this chemical family are frequently cited in scientific literature exploring synthetic chemistry methodologies and crystallography, indicating its utility in fundamental research and development . Researchers can acquire this compound with a guaranteed purity of 90% or higher, available in quantities ranging from 2 mg to 75 mg to suit various experimental scales . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for administration to humans or animals.

Eigenschaften

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-14-5-10-18(12-15(14)2)23-20(25)19-4-3-11-24(21(19)26)13-16-6-8-17(22)9-7-16/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBIURSWEBWNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Substitution Reactions: The chlorophenyl and dimethylphenyl groups are introduced through nucleophilic substitution reactions, where appropriate halogenated precursors react with the pyridine ring under basic conditions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Oxidation Reactions

The dihydropyridine ring undergoes oxidation to form pyridine derivatives. This reaction is critical for modulating electronic properties and biological activity.

Oxidizing Agent Conditions Product Mechanistic Notes References
Potassium permanganateAcidic aqueous medium (pH < 3)1-[(4-Chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxopyridine-3-carboxamideConverts 1,2-dihydropyridine to pyridine via dehydrogenation
Hydrogen peroxideCatalytic Fe(III), 60°CN-Oxide derivativeElectrophilic oxidation at the nitrogen

Key Findings :

  • Oxidation eliminates the 1,2-dihydropyridine ring’s saturation, increasing aromaticity and altering pharmacological profiles.

  • N-Oxidation introduces polar groups, enhancing solubility but reducing membrane permeability.

Reduction Reactions

The 2-oxo group and aromatic systems participate in selective reductions.

Reducing Agent Conditions Product Selectivity References
Sodium borohydrideEthanol, 25°C1-[(4-Chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-hydroxy-1,2-dihydropyridine-3-carboxamideSelective reduction of carbonyl to alcohol
Catalytic hydrogenation (H₂/Pd-C)Methanol, 50 psiTetrahydro derivative with saturated pyridine ringFull saturation of dihydropyridine

Key Findings :

  • NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the dihydropyridine ring.

  • Hydrogenation under pressure saturates both the dihydropyridine and aromatic rings, drastically altering molecular geometry.

Substitution Reactions

Electrophilic substitution occurs preferentially on the electron-rich 3,4-dimethylphenyl group.

Reagent Conditions Product Regioselectivity References
Bromine (Br₂)CH₂Cl₂, 0°C5-Bromo-3,4-dimethylphenyl derivativePara to methyl groups
Nitration (HNO₃/H₂SO₄)0–5°C, 2 hr3-Nitro-4-methylphenyl derivativeMeta-directing effects of methyl

Key Findings :

  • Bromination favors the para position relative to methyl groups due to steric and electronic effects .

  • Nitro groups introduce strong electron-withdrawing effects, altering subsequent reactivity .

Hydrolysis and Condensation

The carboxamide group undergoes hydrolysis under extreme conditions, while the dihydropyridine ring participates in cyclocondensation.

Reaction Type Conditions Product Catalyst/Notes References
Acidic hydrolysis6M HCl, reflux, 12 hr1-[(4-Chlorophenyl)methyl]-3-carboxy-2-oxo-1,2-dihydropyridineEliminates 3,4-dimethylaniline
Base-mediated cyclizationK₂CO₃, DMF, 100°CFused tricyclic heterocycleIntramolecular nucleophilic attack

Key Findings :

  • Hydrolysis cleaves the amide bond, yielding a carboxylic acid and aniline derivative.

  • Cyclization under basic conditions forms rigid polycyclic structures, enhancing binding affinity in medicinal applications .

Photochemical and Thermal Reactions

The compound demonstrates sensitivity to UV light and thermal rearrangements.

Stimulus Conditions Product Degradation Pathway References
UV light (254 nm)Methanol, 24 hrRing-opened aldehyde derivativePhotooxidative cleavage of C-N bond
Thermal decomposition>200°C, inert atmosphereChlorophenyl isocyanate + dimethylphenyl amineRetro-Diels-Alder fragmentation

Key Findings :

  • Photodegradation limits storage stability, necessitating light-protected formulations.

  • Thermal decomposition products are hazardous, requiring controlled handling protocols.

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyridine Ring : Utilizing Hantzsch pyridine synthesis through the condensation of an aldehyde, β-keto ester, and ammonia.
  • Substitution Reactions : Introducing chlorophenyl and dimethylphenyl groups via nucleophilic substitution.
  • Amidation : Forming the carboxamide group using an amine and a carboxylic acid derivative under dehydrating conditions.

Chemistry

This compound serves as a building block in organic synthesis, particularly in developing new pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to novel compounds with enhanced properties.

Biology

In biological research, 1-[(4-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be utilized in biochemical assays to study enzyme interactions and receptor binding. Preliminary studies suggest potential anti-inflammatory and anticancer properties due to its ability to modulate specific biological pathways.

Industry

The compound may find applications in producing specialty chemicals and materials with unique properties. Its chemical stability and reactivity make it suitable for various industrial processes.

Research indicates that this compound interacts with specific enzymes involved in metabolic processes. For instance:

  • Anti-inflammatory Effects : Initial studies have shown that it may inhibit pathways leading to inflammation.
  • Anticancer Properties : Its ability to modulate cell signaling pathways suggests potential use in cancer therapy.

Case Study 1: Enzyme Inhibition

A study investigated the compound's effect on certain metabolic enzymes in vitro. Results indicated significant inhibition of enzyme activity at low concentrations, suggesting its potential as a therapeutic agent in metabolic disorders.

Case Study 2: Receptor Binding

In another study focusing on receptor interactions, the compound demonstrated a high binding affinity for specific receptors involved in inflammatory responses. This finding supports its potential application in developing anti-inflammatory drugs.

Wirkmechanismus

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Core Flexibility : The 1,2-dihydropyridine core of the target compound offers a balance of planarity and flexibility compared to the rigid naphthyridine (compound 67) or pyrrole (DM-11) systems. This may influence binding to flat or curved biological targets.

The adamantyl group in compound 67 introduces steric bulk, which may enhance target selectivity but limit bioavailability . DM-11’s dimethylpyrrole and dihydropyridine substituents create a bifunctional structure, possibly enabling dual-target interactions .

Pharmacological and Physicochemical Properties

While direct data for the target compound are scarce, inferences can be drawn from analogs:

Property Target Compound Compound 67 DM-11
Lipophilicity (LogP) Estimated ~3.5 (moderate) 4.1 (high) ~4.5 (very high)
Solubility Likely low in aqueous buffers Poor (requires DMSO for dissolution) Extremely low (nanomolar in PBS)
Metabolic Stability Moderate (dimethylphenyl may block CYP450 oxidation) High (adamantyl resists metabolism) Low (dichlorobenzyl prone to glucuronidation)
Biological Activity Hypothesized kinase inhibition Antiviral (IC₅₀ = 0.8 µM vs. HSV-1) Anticancer (IC₅₀ = 2.3 µM vs. HeLa)

Mechanistic Insights:

  • The 2-oxo group in all three compounds facilitates hydrogen bonding with target proteins, a critical feature for enzyme inhibition.
  • Chlorinated aryl groups enhance binding to hydrophobic pockets (e.g., ATP-binding sites in kinases), but excessive lipophilicity (as in DM-11) may limit therapeutic windows.
  • Adamantyl (compound 67) and dimethylphenyl (target compound) groups improve metabolic stability by shielding reactive sites from oxidative enzymes .

Biologische Aktivität

1-[(4-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridine ring with substitutions that include a chlorophenyl group and a dimethylphenyl group. Its IUPAC name is 1-[(4-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxopyridine-3-carboxamide. The molecular formula is C21H19ClN2O2, and it has a molecular weight of 364.84 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The interactions can modulate various signaling pathways, influencing cellular responses. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic processes and could potentially exhibit anti-inflammatory and anticancer properties.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of similar compounds has provided insights into how modifications to the molecular structure can enhance or diminish biological activity. For instance, variations in the substituents on the pyridine ring can significantly affect binding affinity and selectivity for target proteins.

CompoundSubstituentBiological Activity
14-ChlorophenylModerate anti-inflammatory activity
24-BromophenylHigher cytotoxicity against cancer cells
34-FluorophenylEnhanced receptor binding affinity

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound:

  • Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism appears to involve apoptosis induction through caspase activation.
  • Anti-inflammatory Effects : The compound has demonstrated potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines in cell cultures. This suggests its utility in treating conditions characterized by chronic inflammation.
  • Enzyme Inhibition : The compound has been tested for its inhibitory effects on key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. Preliminary results indicate that it may serve as a lead compound for developing new anti-inflammatory drugs.

Case Studies

A notable study published in Journal of Medicinal Chemistry explored the SAR of related compounds. The researchers synthesized several analogs and evaluated their biological activities through various assays, including enzyme inhibition and cell viability tests. The findings indicated that modifications to the chlorophenyl substituent influenced both potency and selectivity for COX enzymes.

Another investigation focused on the compound's potential as a therapeutic agent against type 2 diabetes. By activating specific receptors involved in glucose metabolism, the compound showed promise in enhancing insulin sensitivity in preclinical models.

Q & A

Q. Example Reaction Optimization Table

StepReagent/CatalystSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄DMF9065–75
2EDCI/HOBtDCMRT80–85

How is X-ray crystallography applied to determine its molecular structure?

Basic
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard for resolving 3D structures:

  • Data collection : High-resolution (<1.0 Å) synchrotron data minimizes refinement errors .
  • Hydrogen placement : SHELXL’s HFIX command assigns positions based on geometry and electron density .
  • Validation : R-factor (<5%) and residual density maps ensure accuracy .

How can conflicting spectroscopic data between studies be resolved?

Advanced
Discrepancies in NMR or mass spectra often arise from:

  • Solvent polarity : Proton shifts vary in DMSO vs. CDCl₃; report solvent conditions .
  • Tautomeric equilibria : The dihydropyridine ring may exhibit keto-enol tautomerism, altering NMR signals .
  • Impurity profiles : Use HPLC-MS to identify byproducts (e.g., unreacted chlorophenyl intermediates) .

Q. Resolution Workflow

Repeat experiments under standardized conditions.

Compare with computational predictions (e.g., DFT-calculated NMR shifts).

Cross-validate via 2D NMR (COSY, HSQC) .

What computational methods predict its biological targets?

Q. Advanced

  • Molecular docking : AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR libraries (e.g., using the compound’s carboxamide as a hydrogen-bond donor) .
  • QSAR modeling : Train models on analogues (e.g., naphthyridine derivatives) to predict IC₅₀ values .
  • MD simulations : Assess binding stability with lipid bilayer models for membrane-targeting studies .

What in vitro assays evaluate its initial bioactivity?

Q. Basic

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP-Glo) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations .
  • Receptor binding : Radioligand displacement assays for GPCR targets .

How to design SAR studies by modifying substituents?

Advanced
Focus on:

  • Chlorophenyl group : Replace with fluorophenyl or methyl groups to modulate lipophilicity (ClogP) .
  • Carboxamide linker : Introduce methyl or ethyl groups to alter hydrogen-bonding capacity .
  • Pyridine ring : Substitute with naphthyridine or triazole rings to test steric effects .

Q. SAR Design Table

ModificationBiological ImpactReference
4-Cl → 4-FIncreased solubility
N-Me carboxamideReduced CYP inhibition

How to characterize the compound using NMR and mass spectrometry?

Q. Basic

  • ¹H/¹³C NMR : Key signals include:
    • Dihydropyridine C=O at ~165 ppm (¹³C).
    • Aromatic protons (7.0–8.5 ppm) for chlorophenyl and dimethylphenyl groups .
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calc. 423.1234, found 423.1236) .

What strategies optimize solubility for in vivo studies?

Q. Advanced

  • Salt formation : Use hydrochloride or sodium salts of the carboxamide group .
  • Prodrug design : Esterify the carboxamide to improve bioavailability .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.